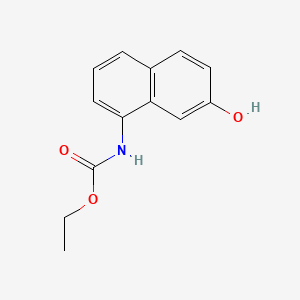

Ethyl (7-hydroxy-1-naphthyl)-carbamate

Beschreibung

Ethyl (7-hydroxy-1-naphthyl)-carbamate is a substituted carbamate derivative characterized by an ethyl carbamate group attached to the 1-position of a naphthalene ring bearing a hydroxyl group at the 7-position. Carbamates are widely studied for their toxicological and carcinogenic properties, with ethyl carbamate (urethane) being a well-documented carcinogen in fermented beverages and tobacco products .

Eigenschaften

CAS-Nummer |

68214-72-2 |

|---|---|

Molekularformel |

C13H13NO3 |

Molekulargewicht |

231.25 g/mol |

IUPAC-Name |

ethyl N-(7-hydroxynaphthalen-1-yl)carbamate |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)14-12-5-3-4-9-6-7-10(15)8-11(9)12/h3-8,15H,2H2,1H3,(H,14,16) |

InChI-Schlüssel |

KJADDPWIRVBKPZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)NC1=CC=CC2=C1C=C(C=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Synthese aus 7-Hydroxy-1-Naphthylamin:

Industrielle Produktionsverfahren:

- Industrielle Produktionsverfahren beinhalten typischerweise die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind. Dazu gehören die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichmäßige Produktionsqualität zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

-

Oxidation:

- Ethyl-(7-Hydroxy-1-Naphthyl)-carbamate kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Hauptprodukte: Oxidation kann zur Bildung von Chinonen oder anderen oxidierten Derivaten führen.

-

Reduktion:

- Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Hauptprodukte: Reduktion kann zur Bildung von Aminen oder anderen reduzierten Derivaten führen.

-

Substitution:

- Substitutionsreaktionen können an der Hydroxylgruppe oder der Carbamatgruppe auftreten.

Häufige Reagenzien: Halogenierungsmittel, Alkylierungsmittel oder Acylierungsmittel.

Hauptprodukte: Substituierte Derivate mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie:

- Ethyl-(7-Hydroxy-1-Naphthyl)-carbamate wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

- Es dient als Baustein für die Entwicklung neuer Materialien und chemischer Einheiten.

Biologie:

- Diese Verbindung wird hinsichtlich ihrer möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

- Sie wird bei der Entwicklung von bioaktiven Molekülen und Arzneimitteln eingesetzt.

Medizin:

- Es laufen Forschungsarbeiten, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

- Es wird auf seine Rolle in Arzneimittelverabreichungssystemen und als Prodrug untersucht.

Industrie:

- Ethyl-(7-Hydroxy-1-Naphthyl)-carbamate wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

- Es wird auch bei der Entwicklung von Spezialchemikalien für verschiedene Anwendungen eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-(7-Hydroxy-1-Naphthyl)-carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Hydroxylgruppe und die Carbamatgruppe spielen eine entscheidende Rolle für seine biologische Aktivität. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und so deren Aktivität modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung von zellulären Signalwegen.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Carbamates

Table 1: Structural Comparison of Ethyl (7-hydroxy-1-naphthyl)-carbamate and Analogous Compounds

| Compound | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|

| Ethyl (7-hydroxy-1-naphthyl)-carbamate | C₁₃H₁₃NO₃ | 7-OH on naphthyl, ethyl carbamate | Hydroxyl, carbamate ester |

| 1-Naphthyl ethylcarbamate | C₁₃H₁₃NO₂ | No hydroxyl, ethyl carbamate | Carbamate ester |

| Methyl (3-hydroxyphenyl)-carbamate | C₈H₉NO₃ | 3-OH on phenyl, methyl carbamate | Hydroxyl, carbamate ester |

| Vinyl carbamate | C₃H₅NO₂ | Vinyl group instead of ethyl | Unsaturated carbamate |

- Position of Hydroxyl Group : The 7-hydroxy substitution in the naphthyl ring may confer distinct electronic and steric effects compared to 3-hydroxyphenyl derivatives (e.g., Methyl (3-hydroxyphenyl)-carbamate, CAS 13683-89-1) . This could influence reactivity in metabolic oxidation or conjugation reactions.

- Vinyl vs. Ethyl Carbamates: Vinyl carbamate (C₃H₅NO₂) demonstrates 10–50× higher carcinogenic potency than ethyl carbamate due to its unsaturated structure, which facilitates metabolic activation to DNA-reactive epoxides .

Toxicological and Carcinogenic Profiles

Table 2: Comparative Carcinogenicity of Carbamates

*Predicted based on structural similarity.

- Ethyl Carbamate: Classified as IARC Group 2A ("probably carcinogenic"), with synergistic effects observed when co-ingested with ethanol .

- Vinyl Carbamate: Exhibits direct mutagenicity and forms DNA adducts without requiring ethanol co-exposure .

- Hydroxylated Derivatives: The hydroxyl group in Ethyl (7-hydroxy-1-naphthyl)-carbamate may reduce metabolic activation to carcinogenic intermediates by promoting detoxification pathways (e.g., glucuronidation) .

Metabolic Pathways and Enzymatic Interactions

Ethyl carbamate is primarily metabolized by CYP2E1 to vinyl carbamate epoxide, a reactive intermediate implicated in DNA adduct formation . However, hydroxylated derivatives like Ethyl (7-hydroxy-1-naphthyl)-carbamate may undergo alternative pathways:

- Phase I Metabolism: Potential oxidation of the naphthyl ring or hydroxyl group by CYP450 isoforms.

- Phase II Detoxification: Glucuronidation or sulfation of the 7-hydroxy group, as observed in phenolic compounds .

Analytical Methods and Detection in Various Matrices

- PLS Modeling and FTIR : Used for ethyl carbamate quantification in spirits, relying on co-linear compounds for calibration .

- GC-MS : Applied for ethyl carbamate detection in fermented beverages (e.g., cachaça,白酒) with limits of quantification (LOQ) as low as 22 µg/L .

- HPLC-UV : Suitable for hydroxylated carbamates due to UV absorbance of aromatic rings .

Regulatory and Risk Assessment Considerations

Ethyl carbamate is regulated in alcoholic beverages (e.g., Canada: 150 µg/L; Brazil: 210 µg/L) . For Ethyl (7-hydroxy-1-naphthyl)-carbamate:

- Exposure Risks: Limited data, but structural alerts (carbamate group) warrant precautionary evaluation.

- Margin of Exposure (MOE) : For ethyl carbamate in Chinese白酒, MOE values as low as 1,875 indicate significant risk for heavy consumers . Hydroxylation may mitigate this risk by enhancing detoxification.

Biologische Aktivität

Ethyl (7-hydroxy-1-naphthyl)-carbamate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

Ethyl (7-hydroxy-1-naphthyl)-carbamate features a naphthalene ring substituted with a hydroxyl group and a carbamate moiety. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

The biological activity of ethyl (7-hydroxy-1-naphthyl)-carbamate is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and carbamate groups facilitate binding to proteins, leading to modulation of their activity. This interaction can result in various biological effects, including:

- Inhibition of enzyme activity

- Alteration of cellular signaling pathways

- Induction of apoptosis in cancer cells

1. Antimicrobial Properties

Research indicates that ethyl (7-hydroxy-1-naphthyl)-carbamate exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone.

2. Anticancer Activity

Ethyl (7-hydroxy-1-naphthyl)-carbamate has demonstrated promising anticancer properties in vitro. In studies involving breast cancer cell lines (MCF-7), the compound induced significant cytotoxic effects, with an IC50 value of approximately 15 µM. The mechanism involves the induction of apoptosis and disruption of the cell cycle, particularly at the S phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HepG2 | 25 | Cell cycle arrest |

| PC3 | 10 | Inhibition of proliferation |

3. Neuroprotective Effects

Recent studies suggest that ethyl (7-hydroxy-1-naphthyl)-carbamate may possess neuroprotective properties. At concentrations as low as 3 µM, it has been shown to enhance neuronal survival through antioxidative mechanisms, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study examining the effects on breast cancer cells, ethyl (7-hydroxy-1-naphthyl)-carbamate was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy.

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of ethyl (7-hydroxy-1-naphthyl)-carbamate against common bacterial strains. The compound exhibited significant inhibition zones compared to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.